Syringaresinol

准备方法

合成路线和反应条件

丁香树脂醇可以通过几种方法合成。 一种常见的方法是使用四氯化钛等催化剂对肉桂酸衍生物进行氧化偶联 。 另一种方法包括 2,5-双(三甲基硅氧基)呋喃与芳香醛的缩合 .

工业生产方法

丁香树脂醇的工业生产通常涉及生物催化过程。 例如,它可以通过酶催化反应从木质素衍生化合物中生产 。这种方法效率高且环保,使其适用于大规模生产。

化学反应分析

反应类型

丁香树脂醇会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将丁香树脂醇转化为相应的醇。

取代: 它可以发生取代反应,其中官能团被其他官能团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 硼氢化钠和氢化铝锂是典型的还原剂。

取代: 卤素和酸等试剂用于取代反应。

主要产物

这些反应形成的主要产物包括各种氧化和还原衍生物,它们可能具有不同的生物活性和应用。

科学研究应用

Pharmacological Properties

Syringaresinol exhibits a broad spectrum of biological activities, making it a compound of interest in various therapeutic contexts. Key pharmacological properties include:

- Anti-inflammatory Effects : this compound has been shown to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This property is beneficial in conditions like neurodegenerative diseases and diabetes .

- Antioxidant Activity : The compound demonstrates strong antioxidant capabilities, which help mitigate oxidative stress, a contributing factor in many chronic diseases .

- Anticancer Properties : this compound has been investigated for its potential to inhibit cancer cell proliferation and induce apoptosis in various cancer types .

- Neuroprotective Effects : Research indicates that this compound can protect against cognitive dysfunction induced by anesthetics and may alleviate symptoms of neuropathic pain by inhibiting microglial activation .

Therapeutic Applications

The therapeutic implications of this compound span several domains:

Cardiovascular Health

This compound's ability to induce vasorelaxation suggests its potential use in managing hypertension and other cardiovascular conditions. Its effects on NO production could improve endothelial function and reduce vascular resistance .

Neurological Disorders

Due to its neuroprotective properties, this compound may be beneficial in treating cognitive impairments associated with aging and neurodegenerative diseases. Its role in reducing glial activation and apoptosis highlights its promise as a therapeutic agent for conditions like Alzheimer's disease .

Cancer Therapy

The anticancer properties of this compound position it as a candidate for adjunctive therapy in oncology, particularly in enhancing the efficacy of existing treatments or mitigating side effects .

Diabetes Management

By inhibiting inflammatory pathways linked to diabetic complications, this compound could serve as a complementary treatment for managing diabetes and its associated renal complications .

作用机制

丁香树脂醇通过各种分子靶标和途径发挥其作用:

抗氧化活性: 它通过抑制 NADPH 氧化酶等酶来减少活性氧的产生.

抗炎活性: 它抑制 NF-κB 和 MAPKs 等炎症信号通路的激活.

神经保护作用: 丁香树脂醇调节神经胶质细胞活性并凋亡信号,保护神经元免受损伤.

相似化合物的比较

丁香树脂醇以其独特的生物活性和分子结构在木脂素中独树一帜。类似的化合物包括:

松脂醇: 另一种具有抗氧化和抗炎特性的木脂素。

异落叶松脂醇: 以其抗癌和心血管保护作用而闻名。

马泰里斯醇: 表现出雌激素活性,在激素相关疾病中具有潜在益处.

丁香树脂醇因其在医药、生物学和工业领域的多种应用而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

生物活性

Syringaresinol, a lignan compound found in various plants, has garnered attention for its diverse biological activities. This article explores its pharmacological effects, particularly focusing on its roles in vascular health, pain modulation, and potential mechanisms of action.

1. Vascular Relaxation and Nitric Oxide Production

Mechanism of Action

this compound has been shown to induce vasorelaxation by enhancing nitric oxide (NO) production in endothelial cells. Research indicates that it activates key signaling pathways involving Akt and AMP-activated protein kinase (AMPK), leading to the phosphorylation and dimerization of endothelial nitric oxide synthase (eNOS) .

Experimental Findings

- In Vitro Studies : At a concentration of 30 µM, this compound's NO production was comparable to that of vascular endothelial growth factor (VEGF). The use of L-NMA, a nitric oxide synthase inhibitor, confirmed that the NO production was indeed due to eNOS activation .

- Ex Vivo Studies : The compound's effects were also validated in ex vivo models where it demonstrated significant vasorelaxation capabilities through increased eNOS activity .

| Parameter | Control (VEGF) | This compound (30 µM) | L-NMA Inhibited |

|---|---|---|---|

| NO Production | High | Comparable | Basal Levels |

| eNOS Activation | Present | Significant | Absent |

2. Analgesic Effects and Neuropathic Pain Relief

Pain Modulation

this compound has been investigated for its analgesic properties, particularly in alleviating oxaliplatin-induced neuropathic pain. It appears to modulate inflammatory responses in microglia, which play a crucial role in pain signaling .

Case Study Findings

- Microglial Activation : In a study involving BV-2 microglial cells, this compound treatment significantly reduced the expression of pro-inflammatory markers such as TNF-α, COX-2, and iNOS following oxaliplatin exposure .

- Behavioral Assays : Mice treated with this compound exhibited reduced cold and mechanical allodynia compared to controls, indicating effective pain relief .

| Treatment | TNF-α Expression | COX-2 Expression | iNOS Expression |

|---|---|---|---|

| Control | High | High | High |

| This compound | Low | Low | Low |

3. Additional Biological Activities

Antioxidant Properties

this compound has been noted for its antioxidant activities, which may contribute to its protective effects against cellular stress and inflammation. Its role as a pro-oxidant or anti-oxidant can depend on concentration and cellular context .

Cancer Cell Proliferation Inhibition

Research indicates that this compound can inhibit the proliferation of certain cancer cell lines, such as HL-60 leukemia cells, through G1 phase arrest and apoptosis induction . This suggests potential applications in cancer therapeutics.

属性

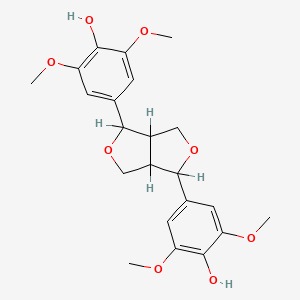

IUPAC Name |

4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWMJRJXZMEZLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1177-14-6, 21453-71-4 | |

| Record name | 4-[(1R,3aS,4R,6aS)-4-(4-hydroxy-3,5-dimethoxyphenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 - 211 °C | |

| Record name | Lirioresinol A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While Syringaresinol itself is not typically used as a catalyst, its synthesis can be achieved through biocatalytic processes. For example, a one-pot biocatalytic cascade reaction utilizes eugenol oxidase and horseradish peroxidase to produce racemic this compound from dihydrosinapyl alcohol, a lignin-derived phenol [].

A: Yes, molecular docking studies have been used to predict the binding activity of this compound to HSP90, providing insights into their molecular interactions [].

ANone: Detailed pharmacokinetic data on this compound is limited in the provided papers.

ANone: The provided research papers do not discuss any resistance mechanisms associated with this compound.

A: this compound has been a subject of research for several decades, with early studies focusing on its isolation and structural characterization from various plant sources [, , ]. Over time, research has explored its potential therapeutic applications, particularly in the areas of cardiovascular and metabolic diseases, as well as its role in plant biology and potential as a bio-based material [, , , ].

A: this compound research spans various disciplines, including:* Medicinal Chemistry: Investigating its pharmacological properties and therapeutic potential [, , ].* Natural Product Chemistry: Isolation, structural elucidation, and synthesis [, , ].* Polymer Chemistry: Exploring its use as a renewable building block for polymers and materials [, ].* Plant Science: Understanding its biosynthesis and role in plant physiology [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。